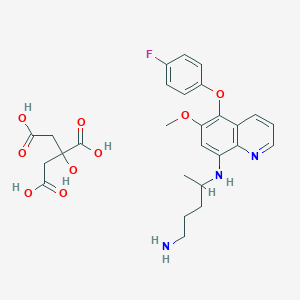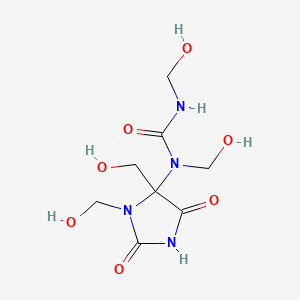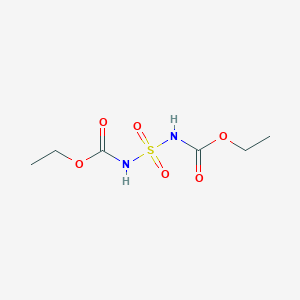
Diethyl sulfonyldicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl sulfonyldicarbamate is an organosulfur compound with the molecular formula C6H12N2O6S It is characterized by the presence of sulfonyl and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl sulfonyldicarbamate can be synthesized through the reaction of diethylamine with sulfuryl chloride, followed by the addition of carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Diethylamine with Sulfuryl Chloride: : [ \text{(C2H5)2NH} + \text{SO2Cl2} \rightarrow \text{(C2H5)2NSO2Cl} + \text{HCl} ]
-
Addition of Carbon Dioxide: : [ \text{(C2H5)2NSO2Cl} + \text{CO2} \rightarrow \text{(C2H5)2NSO2CO2} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl sulfonyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Azide derivatives.
Aplicaciones Científicas De Investigación
Diethyl sulfonyldicarbamate has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of diethyl sulfonyldicarbamate involves its interaction with molecular targets through its sulfonyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfonyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl dithiocarbamate: Contains sulfur atoms in place of oxygen atoms in the carbamate group.
Sulfonamide derivatives: Share the sulfonyl functional group but differ in their overall structure.
Uniqueness
Diethyl sulfonyldicarbamate is unique due to its specific combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
56477-47-5 |
|---|---|
Fórmula molecular |
C6H12N2O6S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
ethyl N-(ethoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
Clave InChI |
DBNWERCTIICGMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NS(=O)(=O)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


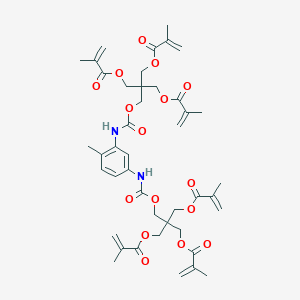

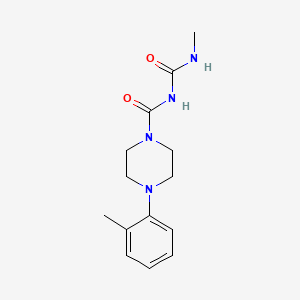



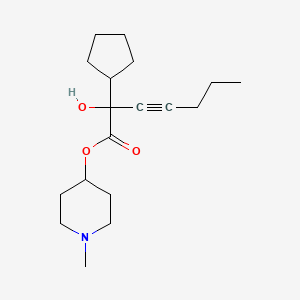
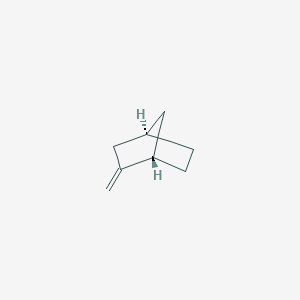
![2-hydroxyethyl (15S,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12759915.png)


![(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide](/img/structure/B12759929.png)
